Di((2H3)methyl)ammonium chloride

概述

描述

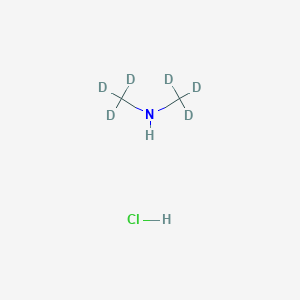

It is a quaternary ammonium compound with the molecular formula C2D6H2ClN and a molecular weight of 87.58 g/mol . This compound is often used in scientific research due to its unique isotopic properties.

准备方法

Synthetic Routes and Reaction Conditions

Di((2H3)methyl)ammonium chloride can be synthesized through the reaction of deuterated methylamine with deuterated methyl chloride in the presence of a suitable solvent and catalyst. The reaction typically occurs under reflux conditions at temperatures ranging from 75 to 95°C and under a pressure of less than or equal to 0.18 MPa for 4 to 6 hours . After the reaction, the mixture is heated at 80 to 90°C for an additional 2 to 3 hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and controlled reaction conditions to ensure the consistency and purity of the final product. The reaction is typically carried out in large reactors with precise temperature and pressure control to optimize yield and minimize by-products.

化学反应分析

Types of Reactions

Di((2H3)methyl)ammonium chloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quaternary ammonium cations.

Reduction: It can be reduced to form secondary amines.

Substitution: It can undergo nucleophilic substitution reactions to form different quaternary ammonium salts.

Common Reagents and Conditions

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used to convert this compound to secondary amines.

Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) can be used in substitution reactions to form various quaternary ammonium salts.

Major Products Formed

Oxidation: Quaternary ammonium cations.

Reduction: Secondary amines.

Substitution: Different quaternary ammonium salts depending on the nucleophile used.

科学研究应用

Chemical Properties and Mechanism of Action

Di((2H3)methyl)ammonium chloride is characterized by its deuterated structure, which imparts unique isotopic properties advantageous for various scientific applications. Its mechanism of action primarily involves disrupting microbial cell structures, leading to cell lysis and death. The compound's positive charge facilitates ionic interactions with negatively charged microbial membranes, enhancing its antimicrobial efficacy.

Scientific Research Applications

The applications of this compound can be categorized as follows:

Chemistry

- Synthesis of Deuterated Compounds : It serves as a reagent in synthesizing deuterated compounds which are essential for NMR spectroscopy.

- Catalysis : The compound is utilized as a catalyst in various chemical reactions, enhancing reaction rates and selectivity.

Biology

- Isotopic Labeling : Employed in metabolic studies to trace pathways and understand enzyme mechanisms through isotopic labeling.

- Antimicrobial Research : Its antimicrobial properties are explored in studies targeting bacterial strains.

Medicine

- Deuterated Drug Development : Used in developing deuterated drugs to improve pharmacokinetic properties and reduce metabolic degradation, potentially leading to more effective therapeutic agents.

Industry

- Analytical Techniques : Applied in producing deuterated solvents and reagents for use in NMR spectroscopy and other analytical methods.

The biological activity of this compound has been extensively studied, particularly its antimicrobial efficacy against various bacterial strains. The Minimum Inhibitory Concentrations (MICs) for selected strains are summarized below:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus (G+) | 12.5 |

| Escherichia coli (G-) | 250 |

| Pseudomonas aeruginosa (G-) | 500 |

These results indicate significant activity against Staphylococcus aureus while showing reduced effectiveness against certain Gram-negative bacteria like E. coli and Pseudomonas aeruginosa due to their protective outer membranes.

Case Study 1: Biofilm Disruption

In laboratory tests, this compound was evaluated for its ability to disrupt biofilms formed by Staphylococcus aureus. At a concentration of 32 µM, the compound significantly reduced biofilm mass, suggesting potential therapeutic applications in treating biofilm-associated infections.

Case Study 2: Comparative Study with Other QACs

A comparative analysis between this compound and benzalkonium chloride (BAC) revealed that while BAC exhibited broader activity against Gram-negative bacteria, this compound demonstrated superior effectiveness against specific Gram-positive strains.

Toxicological Profile

Toxicity studies indicate that this compound is non-toxic to mammalian cells at therapeutic dosages. In vitro assays showed no significant cytotoxic effects on human cell lines up to concentrations of 50 µM, indicating a favorable safety profile for potential therapeutic use.

作用机制

Di((2H3)methyl)ammonium chloride exerts its effects primarily through its quaternary ammonium structure, which allows it to interact with various molecular targets. The positively charged nitrogen atom can form electrostatic interactions with negatively charged molecules, such as nucleic acids and proteins. This interaction can disrupt intermolecular interactions and dissociate lipid bilayers, leading to changes in cell membrane permeability and function . Additionally, the deuterium atoms in the compound can influence reaction kinetics and mechanisms by altering bond strengths and vibrational frequencies.

相似化合物的比较

Similar Compounds

Dimethylammonium chloride: The non-deuterated analog of di((2H3)methyl)ammonium chloride.

Didecyldimethylammonium chloride: A quaternary ammonium compound with longer alkyl chains, used as a disinfectant and antiseptic.

Dimethyldioctadecylammonium chloride: Another quaternary ammonium compound with longer alkyl chains, used in various industrial applications.

Uniqueness

This compound is unique due to its deuterated structure, which provides distinct isotopic properties that are valuable in scientific research. The presence of deuterium atoms can enhance the stability of the compound and reduce its metabolic degradation, making it useful in the development of deuterated drugs. Additionally, its quaternary ammonium structure allows it to interact with a wide range of molecular targets, making it versatile in various applications.

生物活性

Di((2H3)methyl)ammonium chloride is a quaternary ammonium compound that has garnered attention for its biological activity, particularly its antimicrobial properties. This article delves into its biological activity, exploring various studies, data tables, and case studies to provide a comprehensive overview.

Overview of Quaternary Ammonium Compounds

Quaternary ammonium compounds (QACs), including this compound, are known for their broad-spectrum antimicrobial activity. They function primarily through disrupting microbial membranes and can be effective against both Gram-positive and Gram-negative bacteria. Their mechanism involves the alteration of membrane permeability, leading to cell lysis and death.

Efficacy Against Bacterial Strains

A study highlighted the antimicrobial efficacy of this compound against various bacterial strains. The Minimum Inhibitory Concentrations (MICs) were determined for both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus (G+) | 12.5 |

| Escherichia coli (G-) | 250 |

| Pseudomonas aeruginosa (G-) | 500 |

These findings indicate that this compound exhibits potent activity against Staphylococcus aureus but is less effective against certain Gram-negative strains like E. coli and P. aeruginosa, which are generally more resistant to QACs due to their outer membrane structure .

The antimicrobial action of this compound is attributed to its ability to penetrate bacterial membranes, causing depolarization and eventual cell death. This was demonstrated in a study where the compound disrupted biofilm formation in Staphylococcus aureus at concentrations comparable to those used for established antibiotics .

Case Study 1: Biofilm Disruption

In a controlled laboratory setting, this compound was tested for its ability to disrupt biofilms formed by Staphylococcus aureus. The compound showed a significant reduction in biofilm mass at a concentration of 32 µM, suggesting potential applications in treating infections associated with biofilm formation .

Case Study 2: Comparative Study with Other QACs

A comparative analysis was conducted between this compound and other commonly used QACs like benzalkonium chloride (BAC). Results indicated that while BAC had broader activity against Gram-negative bacteria, this compound exhibited superior effectiveness against certain Gram-positive strains .

Toxicological Profile

Toxicity studies revealed that this compound is non-toxic to mammalian cells at therapeutic dosages. In vitro assays showed no significant cytotoxic effects on human cell lines up to concentrations of 50 µM, indicating a favorable safety profile for potential therapeutic use .

属性

IUPAC Name |

1,1,1-trideuterio-N-(trideuteriomethyl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H7N.ClH/c1-3-2;/h3H,1-2H3;1H/i1D3,2D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQDGSYLLQPDQDV-TXHXQZCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])NC([2H])([2H])[2H].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40201236 | |

| Record name | Di((2H3)methyl)ammonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40201236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

87.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53170-19-7 | |

| Record name | Methan-d3-amine, N-(methyl-d3)-, hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53170-19-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Di((2H3)methyl)ammonium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053170197 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Di((2H3)methyl)ammonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40201236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Di[(2H3)methyl]ammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.082 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Q1: How does deuterium substitution in di((2H3)methyl)ammonium chloride, compared to its non-deuterated counterpart, potentially affect its physicochemical properties?

A1: Based on the research on deuterated methadone, we can expect some significant differences between this compound and its non-deuterated form. The paper states that "[d]euterated methadone.HCl had rather similar physicochemical properties compared to methadone.HCl in the solid phase, a divergent behaviour was observed in solution (pKa, chromatographic and 13C-NMR data)." [] This suggests that deuterium substitution might not drastically alter the solid-state properties but could influence its behavior in solution. Specifically, the research observed "[a] higher basicity along with a more important hydrophilicity" for the deuterated methadone. [] These changes could arise from the stronger carbon-deuterium bond compared to the carbon-hydrogen bond, impacting hydrogen bonding and polarity. Further investigation using techniques like 13C-NMR and pKa determination would be needed to confirm these effects on this compound.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。